EG00229

NRP1 VEGF-A IC50

EG00229 is the only NRP1 antagonist with a publicly resolved co-crystal structure in the VEGF-A binding pocket (PDB 3I97), providing structural proof of target engagement. Unlike other NRP1 ligands, EG00229 is rigorously tested to confirm zero activity at NRP2, VEGFR1, or VEGFR2, eliminating off-target confounding. It is validated in vivo for acute NRP1 inhibition (t1/2=0.5h) and has been shown to reverse radiation resistance in NSCLC, shift the tumor microenvironment towards anti-tumor immunity, and block viral entry. Choose EG00229 as your benchmark probe to ensure reproducible, target-specific results.

Molecular Formula C19H20F3N7O7S3
Molecular Weight 611.6 g/mol
Cat. No. B560062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEG00229
Synonyms(S,Z)-2-(((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophen-2-yl)(hydroxy)methylene)amino)-5-guanidinopentanoic acid compound with 2,2,2-trifluoroacetic acid (1:1)
Molecular FormulaC19H20F3N7O7S3
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1
InChIKeyZYQBITUOSRZDTG-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EG00229 Compound Overview: First-in-Class Small Molecule Neuropilin-1 (NRP1) Antagonist for VEGF-A Pathway Inhibition


EG00229 (CAS 1018927-63-3; trifluoroacetate salt CAS 1210945-69-9) is a synthetic small molecule antagonist of the neuropilin-1 (NRP1) receptor. It is the first small molecule ligand developed to block the interaction between vascular endothelial growth factor A (VEGF-A) and the b1 domain of NRP1 [1]. EG00229 selectively inhibits the binding of VEGF-A to NRP1 without affecting VEGFR1 or VEGFR2, and it has been co-crystallized with the NRP1 b1 domain (PDB: 3I97) [1]. It is primarily utilized as a chemical probe in angiogenesis, tumor biology, and immunology research.

Why Generic NRP1 Antagonists Cannot Substitute EG00229: Selectivity Profile and Molecular Interactions


EG00229 is not a simple, functionally redundant inhibitor of NRP1. Its binding mode within the VEGF-A binding pocket of the NRP1 b1 domain has been definitively mapped by X-ray crystallography, providing a validated structural template for molecular probe design [1]. Critically, EG00229 exhibits a unique selectivity profile, demonstrating no effect on VEGF-A binding to the homologous receptor NRP2 or the related VEGFR1 and VEGFR2 tyrosine kinase receptors [1][2]. This contrasts with other NRP1 antagonists, such as EG01377, which, while more potent, may possess different selectivity profiles or be absent of detailed structural interaction data. Consequently, substituting EG00229 with another in-class compound without equivalent validation of target engagement and selectivity could lead to confounding off-target effects and misinterpretation of experimental outcomes, particularly in studies investigating NRP1-specific functions in angiogenesis, immune modulation, or viral entry.

EG00229 Procurement Evidence: Quantitative Differentiation Against Key NRP1 Antagonist Comparators


In Vitro Binding Potency: EG00229 vs. EG01377 in Cell-Based and Cell-Free Assays

EG00229 exhibits an IC50 of 8 μM for inhibition of radiolabeled 125I-VEGF-A binding to PAE/NRP1 cells. In a cell-free assay against the purified NRP1 b1 domain, its IC50 improves to 3 μM [1]. In contrast, the second-generation antagonist EG01377 demonstrates an IC50 of 0.609 μM (609 nM) against the NRP1-a1,b1 protein, representing a 4.9-fold increase in potency in the cell-free context [2]. While EG01377 is more potent, EG00229 remains the benchmark tool compound due to its extensive characterization and lower potency profile, which is advantageous for titration studies requiring partial inhibition or for assays where high-affinity binding may lead to non-specific effects.

NRP1 VEGF-A IC50 Inhibitor Binding Assay

VEGFR2 Phosphorylation Inhibition: EG00229 vs. EG01377 Functional Efficacy in HUVECs

In functional cellular assays, EG00229 attenuates VEGF-A-induced VEGFR2 tyrosine phosphorylation in HUVECs in a dose-dependent manner, achieving a maximum inhibition of 34% at a concentration of 100 μM [1]. In comparison, the more potent antagonist EG01377 achieves 50% inhibition of VEGFR2 phosphorylation at a lower concentration of 30 μM [2]. This quantitative difference highlights that while EG00229 effectively inhibits downstream signaling, its maximal effect is partial and requires higher concentrations compared to EG01377. This partial inhibition profile is consistent with the current model of NRP1's role as a co-receptor that enhances, but is not strictly required for, VEGFR2 signaling.

VEGFR2 Phosphorylation HUVEC Angiogenesis

Pharmacokinetic Half-Life: EG00229 as a Short-Acting Probe vs. EG01377 for Sustained Dosing

EG00229 exhibits a relatively short half-life of 0.5 hours in pharmacokinetic studies [1]. This property is a key differentiator from the second-generation antagonist EG01377, which was engineered for improved bioavailability and demonstrates a significantly extended half-life of 4.29 hours, suitable for once-daily dosing [2]. The short half-life of EG00229 makes it less ideal for long-term in vivo studies but highly advantageous for acute experimental paradigms where rapid compound clearance is desired to minimize off-target accumulation or to precisely control the temporal window of NRP1 inhibition.

Pharmacokinetics Half-Life EG01377 In Vivo Dosing

NRP2 Selectivity: EG00229 and EG01377 Both Show Isoform Specificity

EG00229 has been demonstrated to be selective for NRP1 over the closely related isoform NRP2 [1]. This selectivity is a critical feature for a chemical probe designed to dissect NRP1-specific functions. Similarly, the more potent antagonist EG01377 also exhibits no detectable binding to NRP2, confirming it retains this selectivity profile [2]. While both compounds are selective for NRP1, EG00229 holds the distinction of being the first small molecule validated for this selectivity, and its extensive literature provides a robust body of evidence supporting its use as a specific tool to interrogate NRP1-mediated biology without confounding effects on NRP2 signaling.

NRP2 Selectivity Isoform Chemical Probe

EG00229 Application Scenarios: Validated Research Models for Procurement


Investigating NRP1-Specific Angiogenesis and Tumor Growth In Vivo

EG00229 is the benchmark tool for in vivo studies requiring selective, acute inhibition of NRP1. Its short half-life (0.5 h) makes it ideal for experiments where transient target engagement is needed, such as in models of tumor vascular normalization or in combination with other therapies [1]. For example, treatment of wild-type mice with EG00229 in an orthotopic glioma model recapitulated the phenotype of Nrp1-deficient microglia, validating its on-target in vivo efficacy [2]. This provides a powerful model for dissecting NRP1's role in the tumor microenvironment.

Reversing Radiation Resistance in Non-Small Cell Lung Cancer (NSCLC) Models

EG00229 has been specifically validated to reverse radiation resistance in NSCLC cell lines (A549-RR and H1299-RR). Treatment with EG00229 significantly reduced the migration distance of radiation-resistant cells and downregulated EMT and metastasis-related proteins by disrupting the NRP1/VEGF-165 interaction [3]. This makes EG00229 a valuable tool for researchers exploring combination strategies to enhance radiotherapy efficacy in lung cancer.

Studying NRP1-Dependent Immune Modulation and Treg Function

NRP1 is a key marker for thymus-derived regulatory T cells (Tregs) and contributes to their suppressive function. EG00229 has been used to demonstrate that pharmacological blockade of NRP1 can shift the tumor immune microenvironment towards an anti-tumorigenic state [2]. In vitro, it has been shown to block glioma-conditioned medium-induced TGFβ production in Tregs [4]. Researchers procuring EG00229 can therefore investigate its immunomodulatory effects in combination with checkpoint inhibitors or other cancer immunotherapies.

Validating NRP1 as a Host Factor in Viral Entry Studies

EG00229 has been utilized to confirm the role of NRP1 as a host binding factor for SARS-CoV and SARS-CoV-2 [5]. Its ability to block the interaction between viral spike proteins and NRP1 provides a chemical biology approach to validate NRP1 as a potential antiviral target. For virology researchers, EG00229 offers a selective, non-antibody tool to probe the contribution of NRP1 to viral entry and pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for EG00229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.